molecular formula C8H12N4OS B6632805 4-[(3-Ethyl-1,2,4-thiadiazol-5-yl)amino]pyrrolidin-2-one

4-[(3-Ethyl-1,2,4-thiadiazol-5-yl)amino]pyrrolidin-2-one

Cat. No. B6632805
M. Wt: 212.27 g/mol
InChI Key: SSRFVPXFHRLZCY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[(3-Ethyl-1,2,4-thiadiazol-5-yl)amino]pyrrolidin-2-one, also known as ETT, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. ETT is a heterocyclic compound that contains a thiadiazole ring and a pyrrolidinone ring.

Mechanism of Action

The mechanism of action of 4-[(3-Ethyl-1,2,4-thiadiazol-5-yl)amino]pyrrolidin-2-one is not fully understood. However, studies have suggested that 4-[(3-Ethyl-1,2,4-thiadiazol-5-yl)amino]pyrrolidin-2-one exerts its biological activities by modulating various signaling pathways in cells. For example, 4-[(3-Ethyl-1,2,4-thiadiazol-5-yl)amino]pyrrolidin-2-one has been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that plays a key role in inflammation and cancer. 4-[(3-Ethyl-1,2,4-thiadiazol-5-yl)amino]pyrrolidin-2-one has also been shown to activate the Nrf2-Keap1 signaling pathway, which is involved in cellular antioxidant defense.
Biochemical and physiological effects
4-[(3-Ethyl-1,2,4-thiadiazol-5-yl)amino]pyrrolidin-2-one has been shown to possess various biochemical and physiological effects. In vitro studies have demonstrated that 4-[(3-Ethyl-1,2,4-thiadiazol-5-yl)amino]pyrrolidin-2-one exhibits anti-inflammatory, antioxidant, and anticancer activities. 4-[(3-Ethyl-1,2,4-thiadiazol-5-yl)amino]pyrrolidin-2-one has also been shown to protect against oxidative stress-induced cell damage.
In vivo studies have demonstrated that 4-[(3-Ethyl-1,2,4-thiadiazol-5-yl)amino]pyrrolidin-2-one has neuroprotective effects in animal models of neurodegenerative diseases. 4-[(3-Ethyl-1,2,4-thiadiazol-5-yl)amino]pyrrolidin-2-one has also been shown to possess cardioprotective effects in animal models of cardiovascular diseases.

Advantages and Limitations for Lab Experiments

One of the advantages of using 4-[(3-Ethyl-1,2,4-thiadiazol-5-yl)amino]pyrrolidin-2-one in lab experiments is its low toxicity. 4-[(3-Ethyl-1,2,4-thiadiazol-5-yl)amino]pyrrolidin-2-one has been shown to be relatively safe in animal studies, with no significant adverse effects reported at therapeutic doses.
However, one of the limitations of using 4-[(3-Ethyl-1,2,4-thiadiazol-5-yl)amino]pyrrolidin-2-one in lab experiments is its low solubility in water. This can make it challenging to administer 4-[(3-Ethyl-1,2,4-thiadiazol-5-yl)amino]pyrrolidin-2-one to cells or animals in experiments.

Future Directions

There are several potential future directions for the research on 4-[(3-Ethyl-1,2,4-thiadiazol-5-yl)amino]pyrrolidin-2-one. One area of interest is the development of 4-[(3-Ethyl-1,2,4-thiadiazol-5-yl)amino]pyrrolidin-2-one-based materials for various applications, such as drug delivery and catalysis.
Another area of interest is the investigation of the mechanism of action of 4-[(3-Ethyl-1,2,4-thiadiazol-5-yl)amino]pyrrolidin-2-one. Further studies are needed to elucidate the signaling pathways and molecular targets that are modulated by 4-[(3-Ethyl-1,2,4-thiadiazol-5-yl)amino]pyrrolidin-2-one.
Finally, there is a need for more studies to investigate the safety and efficacy of 4-[(3-Ethyl-1,2,4-thiadiazol-5-yl)amino]pyrrolidin-2-one in humans. Clinical trials are needed to determine the potential therapeutic applications of 4-[(3-Ethyl-1,2,4-thiadiazol-5-yl)amino]pyrrolidin-2-one in various diseases.

Synthesis Methods

The synthesis of 4-[(3-Ethyl-1,2,4-thiadiazol-5-yl)amino]pyrrolidin-2-one involves the reaction of 3-ethyl-1,2,4-thiadiazole-5-amine with pyrrolidin-2-one in the presence of a suitable catalyst. The reaction proceeds via the formation of an intermediate, which is subsequently dehydrated to form 4-[(3-Ethyl-1,2,4-thiadiazol-5-yl)amino]pyrrolidin-2-one. The yield of 4-[(3-Ethyl-1,2,4-thiadiazol-5-yl)amino]pyrrolidin-2-one can be improved by optimizing the reaction conditions, such as the temperature, reaction time, and the amount of catalyst used.

Scientific Research Applications

4-[(3-Ethyl-1,2,4-thiadiazol-5-yl)amino]pyrrolidin-2-one has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and agricultural chemistry. In medicinal chemistry, 4-[(3-Ethyl-1,2,4-thiadiazol-5-yl)amino]pyrrolidin-2-one has been shown to possess anti-inflammatory, antioxidant, and anticancer properties. 4-[(3-Ethyl-1,2,4-thiadiazol-5-yl)amino]pyrrolidin-2-one has also been investigated as a potential drug candidate for the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease.
In material science, 4-[(3-Ethyl-1,2,4-thiadiazol-5-yl)amino]pyrrolidin-2-one has been used as a building block for the synthesis of novel materials, such as metal-organic frameworks and covalent organic frameworks. These materials have potential applications in gas storage, catalysis, and drug delivery.
In agricultural chemistry, 4-[(3-Ethyl-1,2,4-thiadiazol-5-yl)amino]pyrrolidin-2-one has been shown to possess herbicidal and fungicidal activities. 4-[(3-Ethyl-1,2,4-thiadiazol-5-yl)amino]pyrrolidin-2-one has been investigated as a potential herbicide for the control of weeds in crops.

properties

IUPAC Name

4-[(3-ethyl-1,2,4-thiadiazol-5-yl)amino]pyrrolidin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N4OS/c1-2-6-11-8(14-12-6)10-5-3-7(13)9-4-5/h5H,2-4H2,1H3,(H,9,13)(H,10,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSRFVPXFHRLZCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NSC(=N1)NC2CC(=O)NC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N4OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[(3-Ethyl-1,2,4-thiadiazol-5-yl)amino]pyrrolidin-2-one

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